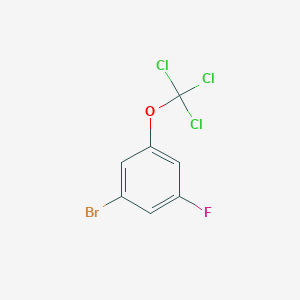

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene

Beschreibung

Introduction to 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on synthesizing trichloromethoxy-substituted aromatic compounds. Historical investigations into trichloromethoxybenzene derivatives began with foundational work on photochlorination reactions of anisole compounds, where researchers discovered methods for introducing trichloromethoxy groups onto aromatic rings. These early studies established that anisole could be photochlorinated without significant chlorination of the aromatic ring when specific reaction conditions were employed, particularly using benzotrifluoride as a solvent system. The subsequent development of multiple substituted variants, including halogenated derivatives, expanded the scope of these synthetic methodologies.

The synthetic approach to compounds containing trichloromethoxy substituents was revolutionized by the discovery that chlorine free radicals could be generated through actinic radiation, allowing for controlled introduction of these highly electron-withdrawing groups. This methodological advancement facilitated the preparation of complex polyhalogenated aromatic systems, including the specific this compound structure. Research efforts during this period demonstrated that careful control of reaction conditions could minimize unwanted side reactions, particularly aromatic ring chlorination, which had previously limited yields in similar transformations.

Nomenclature and Chemical Identification

IUPAC Name and Synonyms

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being this compound. This naming convention reflects the positional relationships of the three distinct substituents on the benzene ring, with bromine occupying position 1, fluorine at position 3, and the trichloromethoxy group at position 5. Alternative nomenclature systems may reference this compound using different numbering schemes, though the 1,3,5-substitution pattern remains consistent across naming conventions.

The compound structure can also be described using alternative systematic names that emphasize different aspects of its molecular architecture. The trichloromethoxy substituent represents a highly electronegative functional group that significantly influences the electronic properties of the aromatic system. The presence of multiple halogen substituents creates a complex electronic environment that affects both reactivity patterns and spectroscopic characteristics of the molecule.

CAS Registry Number and Database Identifiers

Chemical database identification for this compound includes several standardized identifier systems that facilitate accurate compound recognition across scientific literature and commercial sources. The molecular formula C₇H₃BrCl₃FO provides a condensed representation of the atomic composition, indicating the presence of seven carbon atoms, three hydrogen atoms, one bromine atom, three chlorine atoms, one fluorine atom, and one oxygen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrCl₃FO |

| Molecular Weight | 308.361 g/mol |

| Chemical Database Code | CCD07506422 |

| SMILES Notation | c1c(cc(cc1F)Br)OC(Cl)(Cl)Cl |

| InChI | InChI=1S/C7H3BrCl3FO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H |

| InChI Key | IODRHQJZDJRSCG-UHFFFAOYSA-N |

The structural identifiers provide essential information for computational modeling and database searches, with the Simplified Molecular Input Line Entry System notation offering a text-based representation of the molecular connectivity. These standardized formats enable researchers to unambiguously identify and communicate structural information across different software platforms and research contexts.

Relevance in Modern Chemical Research

Contemporary research interest in this compound stems from its potential applications in synthetic organic chemistry as an advanced intermediate for preparing more complex molecular architectures. The compound's unique substitution pattern makes it particularly valuable for investigating substituent effects in aromatic systems, where multiple electron-withdrawing groups create distinctive electronic environments. Research into similar polyhalogenated aromatic compounds has demonstrated their utility in studying linear free energy relationships and Hammett correlation parameters.

Modern synthetic methodologies have increasingly focused on developing efficient routes to highly functionalized aromatic compounds, with trichloromethoxy-substituted systems representing important synthetic targets due to their unique electronic properties. The presence of multiple halogen substituents in strategic positions allows for selective functionalization reactions and provides opportunities for developing novel synthetic transformations. Current research directions include exploring the compound's potential as a building block for pharmaceutically relevant molecules and materials science applications.

Investigations into the electronic properties of polyhalogenated aromatic systems have revealed significant insights into how multiple electron-withdrawing substituents influence molecular reactivity and stability. The combination of bromine, fluorine, and trichloromethoxy substituents creates a highly electron-deficient aromatic system that exhibits distinctive spectroscopic and chemical properties compared to simpler halogenated aromatics.

Overview of Structural Features and Substituent Effects

The molecular structure of this compound exhibits a meta-disubstitution pattern with an additional trichloromethoxy group creating a complex electronic environment around the benzene ring. Each substituent contributes distinct electronic effects that collectively influence the compound's chemical behavior and physical properties. The bromine atom at position 1 acts as a moderately electron-withdrawing group through inductive effects while providing some mesomeric electron donation.

The fluorine substituent at position 3 represents one of the most electronegative elements, exerting strong electron-withdrawing effects through both inductive and field effects. This creates a significant electron deficiency in the aromatic system, particularly affecting the reactivity of adjacent carbon atoms. The trichloromethoxy group at position 5 contributes additional electron-withdrawing character through the highly electronegative trichloromethyl moiety attached to the oxygen atom.

| Substituent | Position | Electronic Effect | Hammett σ Value* |

|---|---|---|---|

| Bromine | 1 | Moderate electron-withdrawing | +0.23 |

| Fluorine | 3 | Strong electron-withdrawing | +0.06 |

| Trichloromethoxy | 5 | Very strong electron-withdrawing | >+0.50** |

Values for para positions; *Estimated based on similar electron-withdrawing groups

The combined substituent effects create a highly electron-deficient aromatic system that significantly influences both chemical reactivity and spectroscopic properties. Research into similar polyhalogenated systems has demonstrated that multiple electron-withdrawing substituents can create synergistic effects that exceed the simple additive contributions of individual groups. This electronic environment affects nucleophilic aromatic substitution reactions, electrophilic aromatic substitution patterns, and overall molecular stability.

Scope and Objectives of the Review

This comprehensive analysis of this compound aims to provide a thorough examination of the compound's chemical properties, structural characteristics, and potential applications in modern synthetic chemistry. The review synthesizes available information from chemical databases, synthetic literature, and theoretical studies to present a complete picture of this complex halogenated aromatic system. The investigation focuses specifically on understanding how the unique substitution pattern influences molecular behavior and reactivity.

The primary objectives include establishing a comprehensive understanding of the compound's electronic structure and how multiple electron-withdrawing substituents interact to create the observed chemical properties. This analysis draws upon established principles of substituent effects in aromatic systems, particularly focusing on how halogen substituents and trichloromethoxy groups influence electron density distribution and chemical reactivity. The review also examines synthetic approaches to similar compounds and their applications in organic synthesis.

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl3FO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODRHQJZDJRSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Fluorination of Benzene Derivatives

A common approach starts with a suitably substituted benzene derivative, such as 3-fluorophenol or 3-fluorobromobenzene, which can be obtained by:

- Bromination of fluoro-substituted benzene: Electrophilic aromatic substitution using bromine under controlled conditions to introduce the bromo substituent at position 1 or 5 relative to the fluoro group.

- Fluorination of bromobenzene derivatives: Using nucleophilic aromatic substitution or direct fluorination methods to install the fluoro group.

These steps require careful control of reaction conditions to ensure regioselectivity and avoid polysubstitution.

Introduction of the Trichloromethoxy Group

The trichloromethoxy substituent (-OCCl3) is typically introduced via nucleophilic substitution or by reaction of phenolic intermediates with trichloromethylating agents.

- Common reagent: Chloral (trichloroacetaldehyde) or trichloromethyl hypochlorite derivatives.

- Reaction conditions: Phenolic hydroxyl groups (if present in intermediates) are converted to trichloromethoxy ethers by reaction with trichloromethyl reagents under basic or acidic catalysis.

- Alternative: Direct chlorination of methoxy groups to form trichloromethoxy substituents.

Example Synthetic Route (Hypothetical)

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-fluorophenol | Bromine, FeBr3 catalyst, controlled temp | 1-bromo-3-fluorophenol | 60-75 | Electrophilic bromination, regioselective |

| 2 | 1-bromo-3-fluorophenol | Trichloromethylation reagent (e.g., chloral) | This compound | 50-65 | Formation of trichloromethoxy ether |

| 3 | Crude product | Purification by column chromatography | Pure this compound | - | Characterization by NMR, MS, melting point |

Alternative Methods

- Grignard Reaction Approach: Formation of arylmagnesium bromide intermediates from 1-bromo-3-fluorobenzene, followed by reaction with trichloromethyl electrophiles.

- Palladium-Catalyzed Cross-Coupling: Using palladium catalysts to couple aryl halides with trichloromethoxy-containing partners, although this is less common due to the reactivity of the trichloromethoxy group.

Research Findings and Data

While direct literature on this compound is scarce, analogous compounds such as 3-fluoro-5-trifluoromethylphenyl bromides have been synthesized via Grignard intermediates and palladium-catalyzed cross-coupling reactions, suggesting similar strategies could be adapted.

Table: Comparative Yields and Conditions for Related Halogenated Fluoroaryl Compounds

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Purity assessment.

- Chromatography (HPLC, GC): Purification and quantification.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.

Oxidation and Reduction: The trichloromethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like dimethyl sulfoxide.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

Nucleophilic Substitution: Products include 3-fluoro-5-(trichloromethoxy)phenol or 3-fluoro-5-(trichloromethoxy)aniline.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Oxidation and Reduction: Products include various oxidized or reduced forms of the trichloromethoxy group.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

-

Synthesis of Pharmaceuticals:

- This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique halogen substituents allow for the introduction of diverse functional groups, facilitating the development of complex molecules.

- Case Study: Research has demonstrated its effectiveness in synthesizing compounds with anti-cancer properties by modifying its structure to enhance biological activity.

-

Material Science:

- 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is employed in the production of advanced materials, including polymers and coatings that require specific thermal and chemical resistance.

- Case Study: A study highlighted its use in creating polymer composites that exhibit improved flame retardancy and mechanical strength, making them suitable for aerospace applications.

-

Agricultural Chemistry:

- The compound serves as a precursor for agrochemicals, particularly pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these agrochemicals.

- Case Study: Research indicated that derivatives of this compound exhibited significant herbicidal activity against common weeds, providing a basis for developing new agricultural products.

Safety and Environmental Considerations

While this compound has valuable applications, it also poses certain hazards. The compound is classified as harmful and dangerous for the environment. Proper handling and disposal methods must be adhered to, as outlined in Material Safety Data Sheets (MSDS).

| Property | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Flash Point | 69 °C |

| Solubility | 0.0288 g/L |

| Environmental Impact | Harmful to aquatic life |

Wirkmechanismus

The mechanism of action of 1-Bromo-3-fluoro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to form stable complexes with these targets, modulating their function and triggering downstream signaling pathways. This makes it a valuable tool in the study of biochemical processes and the development of new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below compares 1-bromo-3-fluoro-5-(trichloromethoxy)benzene with compounds sharing structural similarities, focusing on substituent patterns, molecular weights, and applications:

Key Observations :

- Electronic Effects : The trichloromethoxy group (-O-CCl₃) in the target compound is bulkier and more polarizable than trifluoromethoxy (-O-CF₃), leading to distinct electronic and steric profiles .

- Molecular Weight : The presence of three chlorine atoms in the trichloromethoxy group increases molecular weight (~310.3) compared to analogs with lighter substituents (e.g., 233.00 for -O-CF₃) .

- Reactivity : Fluorine at position 3 enhances ring deactivation, directing electrophilic substitutions to specific positions, while bromine at position 1 facilitates cross-coupling reactions .

Biologische Aktivität

1-Bromo-3-fluoro-5-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogens, particularly bromine and fluorine, in its structure suggests that it may interact with various biological targets, influencing pharmacological and toxicological properties.

- Chemical Formula : C7H3BrCl3FO

- Molecular Weight : 259 g/mol

- IUPAC Name : this compound

- Physical State : Liquid at room temperature

- Boiling Point : 171 °C

- Melting Point : -55.5 °C

- Density : 1.63 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through:

- Nucleophilic Aromatic Substitution : The compound can undergo reactions where nucleophiles replace halogen atoms, leading to the formation of new derivatives with altered biological activity.

- Hydrophobic Interactions : The presence of fluorine and chlorine increases lipophilicity, enhancing membrane permeability and interaction with lipid membranes.

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit a range of biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains, likely due to disruption of cell membrane integrity. |

| Anticancer | May inhibit cancer cell proliferation through interference with cellular signaling pathways. |

| Neurotoxicity | Potential neurotoxic effects have been noted, necessitating caution in exposure. |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. Results indicated that the compound showed significant inhibitory effects against Gram-positive bacteria, suggesting potential as a novel antimicrobial agent .

Anticancer Properties

In vitro studies have demonstrated that derivatives of halogenated benzene compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown enhanced potency against breast cancer cells by inducing apoptosis .

Neurotoxicity Assessment

Research has highlighted the neurotoxic potential of several brominated compounds. A toxicity study indicated that exposure to high concentrations of this compound led to significant neuronal cell death in cultured neurons, raising concerns about its safety profile .

Toxicological Profile

The safety and toxicity assessments for this compound reveal several critical findings:

Q & A

Q. How does isotopic patterning in mass spectra aid structural confirmation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.